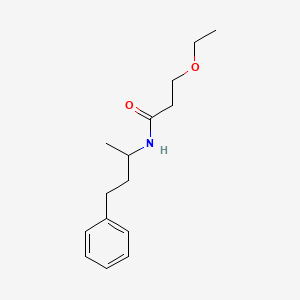![molecular formula C15H26Cl2N2O B4196844 1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine;dihydrochloride](/img/structure/B4196844.png)
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine;dihydrochloride
描述
(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an ethyl group, and a methoxybenzylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group and the methoxybenzylamine moiety. The final step involves the formation of the dihydrochloride salt.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized using the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride.
Ethyl Group Introduction: The ethyl group can be introduced through an alkylation reaction using ethyl bromide and a base such as sodium hydride.
Methoxybenzylamine Moiety Addition: The methoxybenzylamine moiety can be added via a reductive amination reaction using 4-methoxybenzaldehyde and a reducing agent such as sodium borohydride.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or thiols.
科学研究应用
(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular function.
相似化合物的比较
Similar Compounds
1-Methyl-2-pyrrolidinone: A solvent widely used in organic chemistry and polymer chemistry.
N-Methyl-2-pyrrolidone: Another solvent with similar applications.
Uniqueness
(1-ethyl-2-pyrrolidinyl)methylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Unlike simpler pyrrolidine derivatives, this compound’s structure allows for more diverse chemical reactions and interactions with biological targets.
属性
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH/c1-3-17-10-4-5-14(17)12-16-11-13-6-8-15(18-2)9-7-13;;/h6-9,14,16H,3-5,10-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGBIXTZVPQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-ethyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4196763.png)

amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4196772.png)


![N-(4-{[1-(2-FURYLMETHYL)-4,6-DIOXO-2-THIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B4196785.png)

![4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4196819.png)
![3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B4196830.png)
![N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide](/img/structure/B4196838.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-YL]-2-(3-methylphenyl)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate](/img/structure/B4196854.png)
![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4196858.png)
![(4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B4196861.png)
![N-(4-fluorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4196870.png)
